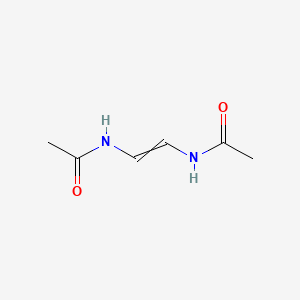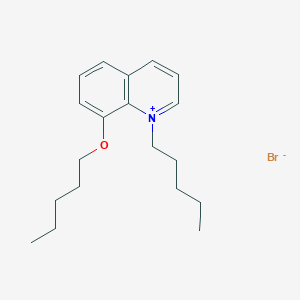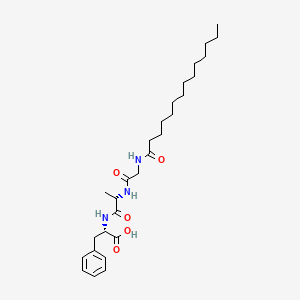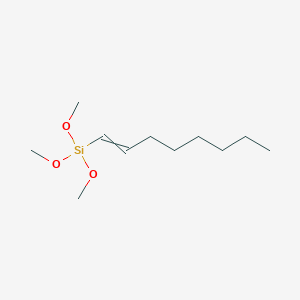
N,N'-(Ethene-1,2-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-(Ethene-1,2-diyl)diacetamide can be synthesized through the reaction of ethylenediamine with acetic acid. A typical method involves refluxing a mixture of ethylenediamine (12 g, 0.2 mol), acetic acid (12 g, 0.2 mol), 15 mL of benzene, and 0.1 g of copper nanoparticles for 5 hours with water distillation . The reaction mixture is then distilled under vacuum to obtain the product.
Industrial Production Methods
Industrial production of N,N’-(Ethene-1,2-diyl)diacetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ethylenediamine and acetic acid, with appropriate catalysts and solvents to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethene-1,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide derivatives, while reduction can produce ethylenediamine .
Aplicaciones Científicas De Investigación
N,N’-(Ethene-1,2-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethene-1,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with various substrates, influencing their biochemical properties. The compound’s amide groups play a crucial role in its interactions with biological molecules, potentially affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diacetyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N,N’-Ethylenebisacetamide: Another closely related compound with similar functional groups.
Uniqueness
N,N’-(Ethene-1,2-diyl)diacetamide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrogen bonds makes it valuable in both research and industrial contexts .
Propiedades
Número CAS |
270061-14-8 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
N-(2-acetamidoethenyl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H,1-2H3,(H,7,9)(H,8,10) |
Clave InChI |
OUIBIVXXQVQYFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC=CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)






![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)



